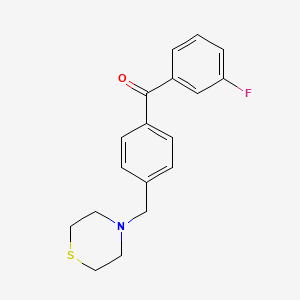
3-Fluoro-4'-thiomorpholinomethylbenzophenone
Vue d'ensemble
Description
3-Fluoro-4’-thiomorpholinomethylbenzophenone is a chemical compound . It is used in scientific research and exhibits diverse properties, making it valuable for studying organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4’-thiomorpholinomethylbenzophenone consists of 18 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Applications De Recherche Scientifique
1. Analysis of Intermolecular Interactions
Research on 1,2,4-triazole derivatives related to 3-Fluoro-4'-thiomorpholinomethylbenzophenone shows the presence of different intermolecular interactions. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions, studied using techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surfaces (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Fluorophores for Aluminium(III) Detection
A study on phenyl-2-thiazoline fluorophores, including structures related to this compound, has been conducted for selective Al3+ detection, potentially useful in studying intracellular Al3+. These compounds show significant UV–visible absorbance changes on coordination with Al3+ (Lambert et al., 2000).
3. Apoptosis Induction in Cells
Compounds structurally similar to this compound, such as 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, have been investigated for their ability to induce apoptosis in Spodoptera frugiperda (Sf9) cells. These studies are crucial for understanding the mechanisms of cell death and could have implications in cancer research (Zhang, Tao, & Hou, 2012).
4. Steric Discrimination in N-C Axial Chiral Compounds
Research on N-C axially chiral compounds, including those with ortho-fluoro groups, highlights the steric discrimination between hydrogen and fluorine atoms. This is critical in understanding the molecular interactions and stability of such compounds (Iida et al., 2019).
5. Transformation of Phenol to Benzoate
Studies using fluorophenols as analogs reveal insights into the transformation of phenol to benzoate by an anaerobic consortium. This research is significant in understanding biochemical transformations and environmental remediation processes (Genthner, Townsend, & Chapman, 1989).
6. Sulfonamides and Carbamates Synthesis for Antimicrobial Activity
Research on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, highlights their antimicrobial potency and potential for biological applications (Janakiramudu et al., 2017).
7. Difluorocarbene Source in Synthesis
Fluoroform has been used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy derivatives. This process is significant in the field of organic synthesis and the development of new compounds (Thomoson & Dolbier, 2013).
8. Biological Activity of Fluorophenyl Oxadiazol Derivatives
A study on 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable antibacterial and anti-TB activity, highlighting its potential as a pharmaceutical compound (S.V, Bhat, K, & S.K., 2019).
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZVYOSSUPEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642915 | |
| Record name | (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-67-7 | |
| Record name | (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



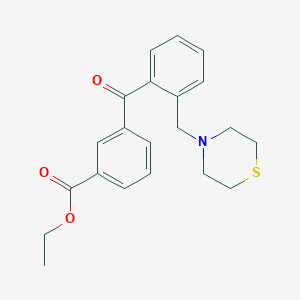
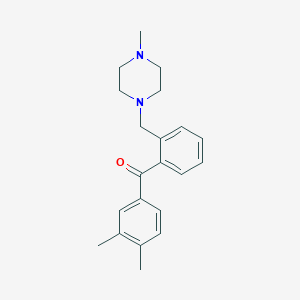
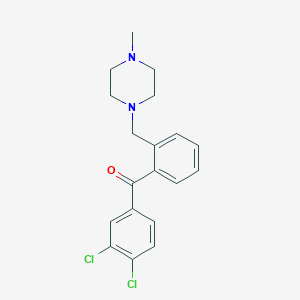
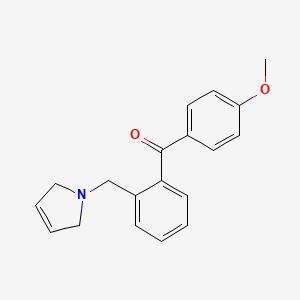

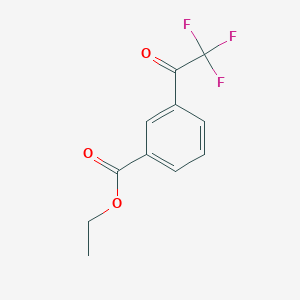



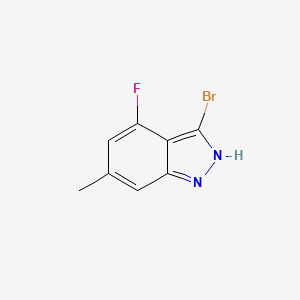


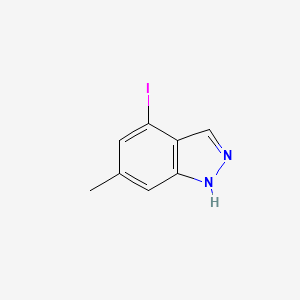
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614349.png)